3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione, also known as FDP, is a chemical compound that has been studied for its potential therapeutic effects. This compound is a member of the family of pyrrolidinedione derivatives, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This compound has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In models of neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound is also soluble in a variety of solvents, making it easy to work with in the lab. However, there are also limitations to using this compound in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in some applications. In addition, this compound has not been extensively studied in vivo, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several future directions for research involving 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione involves the reaction of 4-fluorobenzaldehyde with 1-(2-aminopropyl)piperazine to form the intermediate 2-[4-(4-fluorophenyl)-1-piperazinyl]ethylamine. This intermediate is then reacted with ethyl acetoacetate to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for research purposes.
Scientific Research Applications
3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been studied for its potential therapeutic effects in a variety of conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. In addition, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and stroke.
Properties
Molecular Formula |
C29H28FN3O2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-benzhydrylidene-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H28FN3O2/c30-24-11-13-25(14-12-24)32-18-15-31(16-19-32)17-20-33-27(34)21-26(29(33)35)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14H,15-21H2 |
InChI Key |
SLHOTSULTKLUPX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.